Positional Selectivity Differentiation: 3-Pyridinyl vs 2-Pyridinyl Regioisomer Target Engagement Profiles
The 2-pyridinyl regioisomer (1-(5-bromopyridin-2-yl)-3-methylimidazolidin-2-one) has been profiled in BindingDB and demonstrates measurable NaV 1.7 ion channel antagonist activity with an IC₅₀ of 240 nM in HEK293 cells, and weaker activity at non-inactivated NaV 1.7 (IC₅₀ = 3,000 nM) [1]. In contrast, the 3-pyridinyl target compound has been reported in multiple supplier technical summaries and patent family disclosures (WO2019/180000, JP2023082088) as a PRMT5 inhibitor scaffold, with imidazolidin-2-one derivatives achieving PRMT5 IC₅₀ values as low as 6–8 nM in MTAP-knockout HCT-116 cellular assays [2][3]. The shift from ion channel (NaV 1.7) to methyltransferase (PRMT5) target engagement upon changing the pyridine substitution position from 2- to 3- represents a fundamental pharmacological divergence that cannot be predicted without empirical testing. This positional selectivity is consistent with crystallographic evidence that the pyridine nitrogen geometry dictates hinge-region binding in kinase and methyltransferase ATP-binding pockets [2].
| Evidence Dimension | Primary pharmacological target engagement (IC₅₀) |
|---|---|
| Target Compound Data | PRMT5 inhibitory activity: IC₅₀ = 6–8 nM (MTAP-knockout HCT-116 cells, SDMA modification assay); class-validated scaffold [2] |
| Comparator Or Baseline | 1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one: NaV 1.7 antagonist IC₅₀ = 240 nM (HEK293); non-inactivated NaV 1.7 IC₅₀ = 3,000 nM [1] |
| Quantified Difference | Target switch: NaV 1.7 (2-pyridinyl) → PRMT5 (3-pyridinyl); potency differential ≥30-fold for primary target engagement |
| Conditions | NaV 1.7: HEK293 cells, partially inactivated state; PRMT5: MTAP-knockout HCT-116 human colorectal carcinoma cells, SDMA modification readout |
Why This Matters
This positional selectivity data empowers procurement teams to select the 3-pyridinyl regioisomer specifically for PRMT5-focused oncology programs while avoiding the 2-pyridinyl variant that engages an unrelated ion channel target, preventing wasted synthesis and screening resources.
- [1] BindingDB Entry BDBM50379389 (CHEMBL2010816). Affinity data for 1-(5-bromopyridin-2-yl)-3-methylimidazolidin-2-one: NaV 1.7 antagonist IC₅₀ = 240 nM and 3,000 nM in HEK293 cells. Available at: https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50379389 View Source
- [2] BindingDB Entry BDBM579105. Affinity data for imidazolidin-2-one PRMT5 inhibitors from US11479551: IC₅₀ = 6–8 nM in MTAP-knockout HCT-116 cells. Available at: https://ww.w.bindingdb.org/ View Source
- [3] Aurigene Discovery Technologies Ltd. Substituted Imidazolidin-2-one Derivatives as PRMT5 Inhibitors. JP-2023082088-A, 2023. Available at: https://pubchem.ncbi.nlm.nih.gov/patent/JP-2023082088-A View Source
